Cas no 76596-53-7 (1-(3-Bromoisoxazol-5-yl)ethanone)

1-(3-Bromoisoxazol-5-yl)ethanone is a brominated isoxazole derivative featuring a reactive acetyl group at the 5-position, making it a valuable intermediate in organic synthesis. Its bromine substituent enhances electrophilic reactivity, facilitating cross-coupling and nucleophilic substitution reactions. The compound is particularly useful in pharmaceutical and agrochemical research for constructing heterocyclic frameworks. Its stability under standard conditions ensures ease of handling, while the isoxazole core contributes to diverse functionalization potential. The product is typically employed in the development of bioactive molecules, leveraging its compatibility with modern synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig couplings. High purity grades are available for precise applications.
1-(3-Bromoisoxazol-5-yl)ethanone structure
76596-53-7 structure
Product Name:1-(3-Bromoisoxazol-5-yl)ethanone
CAS No:76596-53-7
MF:C5H4BrNO2
MW:189.994760513306
CID:537509
PubChem ID:13626971
Update Time:2025-11-02

1-(3-Bromoisoxazol-5-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(3-bromo-5-isoxazolyl)-
    • 1-(3-bromo-1,2-oxazol-5-yl)ethanone
    • EN300-113228
    • 1-(3-bromoisoxazol-5-yl)ethanone
    • 1-(3-BROMOISOXAZOL-5-YL)ETHAN-1-ONE
    • AT19699
    • CS-0436819
    • 76596-53-7
    • 3-Bromo-5-acetylisoxazole
    • DTXSID00545340
    • NMCSUHDGEHKCQH-UHFFFAOYSA-N
    • SCHEMBL1641444
    • 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one
    • BDA59653
    • DB-342631
    • 1-(3-Bromoisoxazol-5-yl)ethanone
    • MDL: N/A
    • Inchi: 1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3
    • InChI Key: NMCSUHDGEHKCQH-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C)=O)ON=1

Computed Properties

  • Exact Mass: 188.94254g/mol
  • Monoisotopic Mass: 188.94254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1Ų

1-(3-Bromoisoxazol-5-yl)ethanone Security Information

  • Storage Condition:(BD627025)

1-(3-Bromoisoxazol-5-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B850113-10mg
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$ 70.00 2022-06-01
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$ 250.00 2022-06-01
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1-(3-Bromoisoxazol-5-yl)ethanone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:76596-53-7)1-(3-Bromoisoxazol-5-yl)ethanone
Order Number:sfd18574
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:76596-53-7)1-(3-Bromoisoxazol-5-yl)ethanone
Order Number:A1241906
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:58
Price ($):1688/706/193
Email:sales@amadischem.com

Additional information on 1-(3-Bromoisoxazol-5-yl)ethanone

1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7): A Versatile Building Block in Modern Organic Synthesis

The 1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7) represents an important heterocyclic ketone compound that has gained significant attention in pharmaceutical research and material science. This brominated isoxazole derivative serves as a crucial chemical intermediate for synthesizing various bioactive molecules, with its unique structural features offering multiple points for chemical modification.

Recent studies in medicinal chemistry highlight the growing demand for isoxazole-containing compounds, particularly in the development of novel antimicrobial agents and anti-inflammatory drugs. The presence of both bromo substituent and acetyl group in 1-(3-Bromoisoxazol-5-yl)ethanone makes it an ideal precursor for cross-coupling reactions, a fact that answers many organic chemists' questions about efficient synthetic pathways.

The compound's molecular structure (C5H4BrNO2) features an isoxazole ring with a bromine atom at the 3-position and an acetyl group at the 5-position. This arrangement provides excellent opportunities for nucleophilic substitution reactions, making it valuable for creating diverse heterocyclic scaffolds. Researchers frequently search for "synthetic applications of bromoisoxazole derivatives" and "1-(3-Bromoisoxazol-5-yl)ethanone reactions" - queries that reflect the compound's importance in contemporary organic synthesis.

In the field of material science, 1-(3-Bromoisoxazol-5-yl)ethanone has shown promise as a building block for organic electronic materials. Its ability to participate in palladium-catalyzed coupling reactions allows for the creation of extended π-conjugated systems, addressing the growing interest in "organic semiconductors from heterocyclic compounds". The bromine substituent serves as an excellent leaving group, facilitating various carbon-carbon bond forming reactions.

The synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone typically involves cyclization reactions of appropriate β-diketone precursors with hydroxylamine, followed by selective bromination. This process aligns with current trends toward "atom-economical heterocycle synthesis" and "green chemistry approaches to brominated compounds". The compound's crystalline form and moderate solubility in common organic solvents make it convenient for laboratory use.

Recent patent literature reveals increasing applications of 1-(3-Bromoisoxazol-5-yl)ethanone in developing agrochemicals and pharmaceutical intermediates. Its structural motif appears in several investigational drugs targeting kinase inhibition, answering frequent queries about "isoxazole derivatives in drug discovery". The compound's metabolic stability and ability to participate in click chemistry reactions further enhance its utility.

From a safety perspective, proper handling of 1-(3-Bromoisoxazol-5-yl)ethanone requires standard laboratory precautions for brominated organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used, addressing common workplace safety concerns regarding "handling brominated heterocycles". The compound's stability under normal conditions makes it suitable for various chemical transformations.

The market for 1-(3-Bromoisoxazol-5-yl)ethanone has grown steadily, driven by demand from contract research organizations and pharmaceutical companies. Current research trends focusing on "privileged structures in medicinal chemistry" have increased interest in this versatile intermediate. Analytical methods for quality control typically employ HPLC and NMR spectroscopy, ensuring batch-to-batch consistency.

Future applications of 1-(3-Bromoisoxazol-5-yl)ethanone may expand into bioconjugation chemistry and materials science, particularly in developing functionalized surfaces for biosensors. The compound's compatibility with microwave-assisted synthesis and flow chemistry techniques positions it well for modern high-throughput screening applications, addressing the pharmaceutical industry's need for efficient lead compound optimization.

In conclusion, 1-(3-Bromoisoxazol-5-yl)ethanone (CAS 76596-53-7) stands as a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of reactivity and structural features continues to inspire innovative research, making it a compound of enduring interest in both academic and industrial settings.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:76596-53-7)1-(3-Bromoisoxazol-5-yl)ethanone
sfd18574
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:76596-53-7)1-(3-Bromoisoxazol-5-yl)ethanone
A1241906
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1688/706/193
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